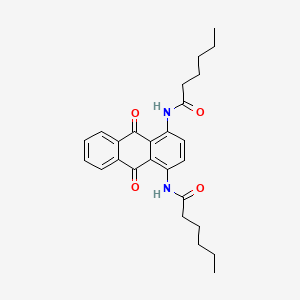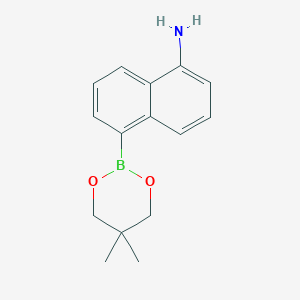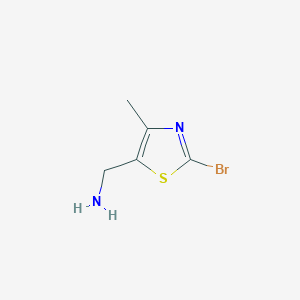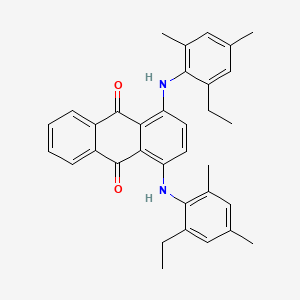
1,4-Bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione is an organic compound that belongs to the class of anthraquinone derivatives. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione typically involves the reaction of 1,4-dihydroxyanthraquinone with 2-ethyl-4,6-dimethylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reduction: 1,4-dihydroxyanthraquinone is reduced to its leuco form.
Condensation: The reduced form is then condensed with 2-ethyl-4,6-dimethylaniline.
Oxidation: The final step involves oxidation to yield 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and involves the use of industrial-grade reagents and equipment. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to its leuco form.
Substitution: The amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield leuco forms of the compound.
Scientific Research Applications
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a dye and in the study of organic reactions.
Biology: Investigated for its potential biological activities, including cytotoxicity against cancer cells.
Medicine: Explored for its potential use in drug development, particularly in targeting DNA topoisomerase II.
Industry: Utilized as a colorant in various industrial applications, including plastics and textiles.
Mechanism of Action
The compound exerts its effects primarily through interaction with DNA topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, 1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione can induce cytotoxicity in cancer cells. The molecular targets and pathways involved include:
DNA Binding: The compound binds to DNA, interfering with its function.
Enzyme Inhibition: Inhibits DNA topoisomerase II, leading to DNA damage and cell death.
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: Another anthraquinone derivative used as an anticancer agent.
Doxorubicin: A well-known anthracycline antibiotic with similar DNA-binding properties.
AQ4 and AQ6: Other alkylaminoanthraquinones with modifications to the alkylamino side chains.
Uniqueness
1,4-Bis((2-ethyl-4,6-dimethylphenyl)amino)anthracene-9,10-dione is unique due to its specific structural modifications, which enhance its DNA-binding capacity and cytotoxic potential. Its ability to act as a prodrug in hypoxic tumor cells further distinguishes it from other similar compounds .
Properties
CAS No. |
90332-35-7 |
|---|---|
Molecular Formula |
C34H34N2O2 |
Molecular Weight |
502.6 g/mol |
IUPAC Name |
1,4-bis(2-ethyl-4,6-dimethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O2/c1-7-23-17-19(3)15-21(5)31(23)35-27-13-14-28(36-32-22(6)16-20(4)18-24(32)8-2)30-29(27)33(37)25-11-9-10-12-26(25)34(30)38/h9-18,35-36H,7-8H2,1-6H3 |
InChI Key |
IZTRSJIYIWEOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)C)C(=O)C5=CC=CC=C5C3=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


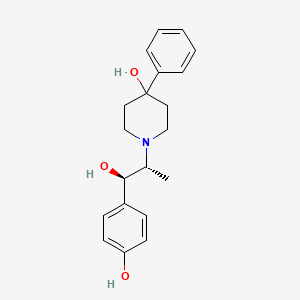
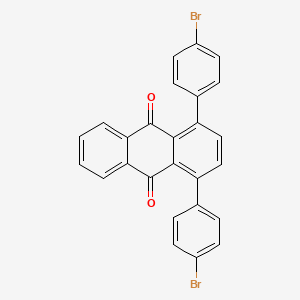

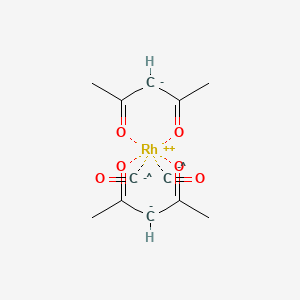
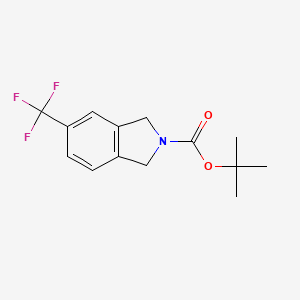
![4-[(R)-[(1S,2S,4S,5R)-5-ethenyl-1-[[4-[4-[[(1S,2S,4S,5R)-5-ethenyl-2-[(R)-prop-2-enoxy(quinolin-4-yl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]methyl]phenyl]sulfonylphenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B15250164.png)
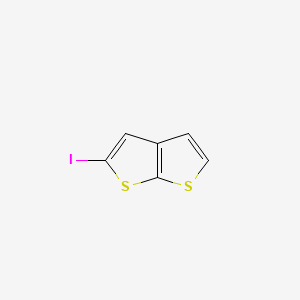
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![4-(4-Bromobenzyl)-7-(4-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B15250188.png)
![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)
